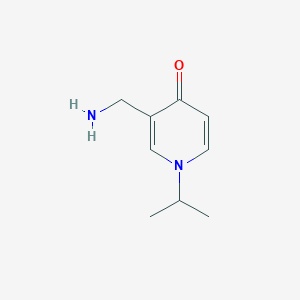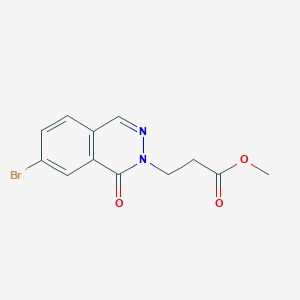![molecular formula C13H10BrIN4O B11797086 4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)
4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3-yodofenil)-6-metoxi-2H-benzo[d][1,2,3]triazol-5-amina es un compuesto orgánico complejo que pertenece a la clase de benzotriazoles. Este compuesto se caracteriza por la presencia de bromo, yodo y grupos funcionales metoxi unidos a un núcleo de benzotriazol. Los benzotriazoles son conocidos por sus diversas aplicaciones en varios campos, incluyendo la química medicinal, la ciencia de los materiales y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-2-(3-yodofenil)-6-metoxi-2H-benzo[d][1,2,3]triazol-5-amina generalmente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzotriazol: El núcleo de benzotriazol se puede sintetizar mediante la ciclización de precursores apropiados, como la o-fenilendiamina y el nitrito de sodio, en condiciones ácidas.
Introducción de bromo y yodo: Los átomos de bromo y yodo se pueden introducir mediante reacciones de sustitución aromática electrofílica. Por ejemplo, la bromación se puede lograr utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador, mientras que la yodación se puede realizar utilizando yodo y un agente oxidante adecuado.
Metoxilación: El grupo metoxi se puede introducir mediante reacciones de sustitución nucleofílica utilizando metanol y una base adecuada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización del proceso para minimizar los subproductos y los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Bromo-2-(3-yodofenil)-6-metoxi-2H-benzo[d][1,2,3]triazol-5-amina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo y yodo se pueden reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleofílica o electrofílica.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación y derivados.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como las reacciones de Suzuki-Miyaura y Heck, para formar compuestos biarílicos.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos (p. ej., aminas, tioles) y electrófilos (p. ej., haluros de alquilo). Las condiciones de reacción pueden implicar el uso de bases (p. ej., hidróxido de sodio) y solventes (p. ej., dimetilformamida).
Oxidación y reducción: Se pueden usar agentes oxidantes (p. ej., permanganato de potasio) y agentes reductores (p. ej., borohidruro de sodio) en condiciones apropiadas.
Reacciones de acoplamiento: Los catalizadores (p. ej., complejos de paladio) y los ligandos (p. ej., fosfinas) se utilizan comúnmente en estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios benzotriazoles sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos con conjugación extendida.
Aplicaciones Científicas De Investigación
4-Bromo-2-(3-yodofenil)-6-metoxi-2H-benzo[d][1,2,3]triazol-5-amina tiene varias aplicaciones de investigación científica, incluyendo:
Química medicinal: El compuesto se puede utilizar como bloque de construcción para la síntesis de posibles candidatos a fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Síntesis orgánica: El compuesto sirve como intermedio versátil en la síntesis de varias moléculas orgánicas, permitiendo la exploración de nuevas reacciones y vías químicas.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-2-(3-yodofenil)-6-metoxi-2H-benzo[d][1,2,3]triazol-5-amina depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con objetivos moleculares, como enzimas o receptores, a través de interacciones de unión. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a efectos terapéuticos. Las vías moleculares involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con las interacciones proteína-proteína.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-6-fluoro-2-(3-yodofenil)-2H-benzo[d][1,2,3]triazol-5-amina: Este compuesto es similar en estructura pero contiene un átomo de flúor en lugar de un grupo metoxi.
6-Bromo-N-(2-metil-2H-benzo[d][1,2,3]triazol-5-il)quinolin-4-amina: Este compuesto presenta una unidad de quinolina en lugar de un grupo metoxi.
Unicidad
4-Bromo-2-(3-yodofenil)-6-metoxi-2H-benzo[d][1,2,3]triazol-5-amina es único debido a la presencia de átomos de bromo y yodo, así como al grupo metoxi
Propiedades
Fórmula molecular |
C13H10BrIN4O |
|---|---|
Peso molecular |
445.05 g/mol |
Nombre IUPAC |
4-bromo-2-(3-iodophenyl)-6-methoxybenzotriazol-5-amine |
InChI |
InChI=1S/C13H10BrIN4O/c1-20-10-6-9-13(11(14)12(10)16)18-19(17-9)8-4-2-3-7(15)5-8/h2-6H,16H2,1H3 |
Clave InChI |
VBFKNCCOBYDQCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NN(N=C2C(=C1N)Br)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)







![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
